

# optimizing TMPTO additive concentration for surface roughness

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Trimethylolpropane trioleate

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## Frequently Asked Questions (FAQs)

- **Q1: What is the most critical parameter for controlling surface roughness?**
  - **A:** Experimental data indicates that the **feed rate** of the drilling process is the most significant factor, contributing to over 43% of the influence on surface roughness. While TMPTO additive concentration is important (contributing nearly 12%), optimizing the feed rate should be your primary focus [1].
- **Q2: Why is the surface finish still poor despite using a high additive concentration?**
  - **A:** If surface roughness remains high after optimizing the additive, the problem likely lies with other machining parameters. The data shows that **spindle speed** has a 38% influence on surface quality. A high feed rate combined with an inappropriate spindle speed can easily negate the benefits of a well-formulated lubricant. Review your combination of feed rate and spindle speed [1].
- **Q3: My TMPTO-based lubricant has become unusually viscous during experimentation. What could be the cause?**
  - **A:** TMPTO base oil is susceptible to thermal oxidation, a process that can be significantly accelerated by contact with **iron or steel surfaces**. This chemical reaction increases the oil's kinematic viscosity, which can impair its lubricating performance and potentially lead to a poorer

surface finish. Ensure that your experimental setup and storage containers minimize unnecessary exposure of the oil to hot iron surfaces [2].

## Summary of Experimental Data for Optimization

The following table summarizes quantitative findings from a study on the high-speed drilling of Al-6061 using TMPTO-based lubricant with a sulfurized vegetable oil additive. This data can serve as a benchmark for your experiments [1].

| Parameter              | Impact on Surface Roughness                  | Impact on Cutting Power                      | Recommended Analysis Method                                     |
|------------------------|--|--|---|
| Feed Rate              | 43.51% (Most significant factor) [1]         | 6.96% [1]                                    | Analysis of Variance (ANOVA) [1]                                |
| Spindle Speed          | 38.48% [1]                                   | 87.89% (Most significant factor) [1]         | Analysis of Variance (ANOVA) [1]                                |
| Additive Concentration | 11.90% [1]                                   | 2.98% [1]                                    | Analysis of Variance (ANOVA) [1]                                |
| Machine Learning Model | Decision Tree (High predictive accuracy) [1] | Decision Tree (High predictive accuracy) [1] | Coefficient of Determination ( $R^2$ ), Mean Absolute Error [1] |

## Detailed Experimental Protocol

For researchers looking to replicate or validate results, here is a detailed methodology based on the cited study.

**1. Objective:** To investigate the effect of TMPTO additive concentration, spindle speed, and feed rate on surface roughness and power consumption in high-speed drilling [1].

**2. Lubricant Preparation:**

- **Base Oil:** Use **Trimethylolpropane Trioleate** (TMPTO) for its eco-friendly properties and excellent lubricity [1].
- **Additive:** Incorporate a **sulfurized vegetable oil olefin additive** for its anti-wear and extreme pressure properties [1].
- **Formulation:** Create blends with additive concentrations at 4%, 6%, and 8% by volume [1].
- **Mixing:** Use a magnetic stirrer to ensure the additive is uniformly mixed into the base oil [1].

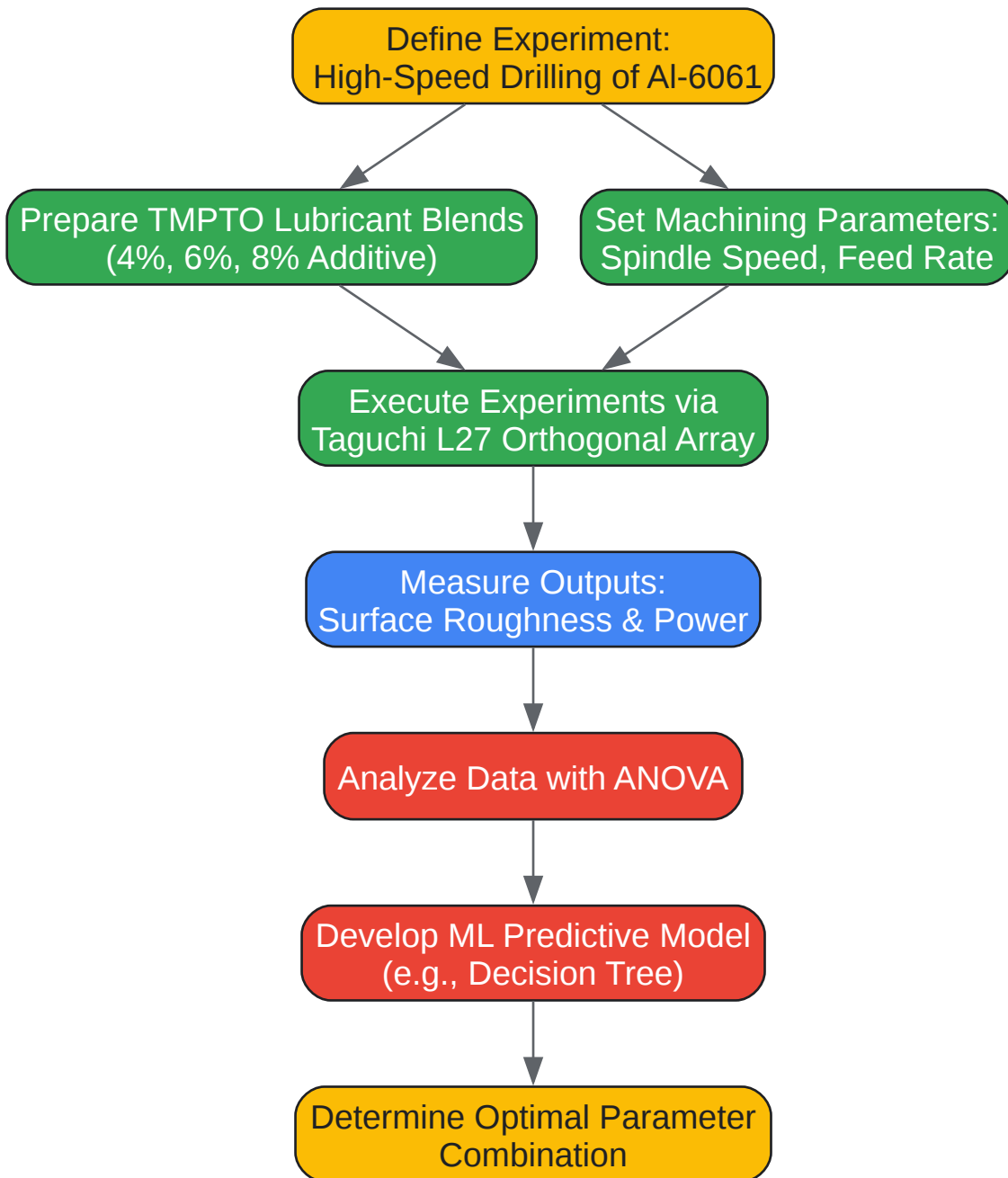
### 3. Experimental Setup & Measurement:

- **Workpiece Material:** Aluminum 6061 alloy [1].
- **Process:** High-speed drilling [1].
- **Design of Experiments (DoE):** Employ a **Taguchi L27 orthogonal array** to efficiently test the different parameter combinations (additive concentration, spindle speed, feed rate) [1].
- **Surface Roughness Measurement:** Use a **contact profilometer** (e.g., SJ-210 roughness meter). Measure the surface at multiple points and calculate the average to ensure reliability. A common parameter to report is the arithmetic mean roughness (Ra) [3].

### 4. Data Analysis:

- **Statistical Analysis:** Perform **Analysis of Variance (ANOVA)** on the results to quantify the percentage contribution of each parameter (feed rate, speed, concentration) to the outputs (surface roughness, power) [1].
- **Predictive Modeling:** Develop machine learning models (e.g., Decision Trees, Random Forests) using the experimental data to predict surface roughness and power consumption for new parameter sets [1].

The workflow for this experimental and optimization process is as follows:



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## Key Takeaways for Your Research

- **Parameter Hierarchy is Crucial:** The most effective way to improve surface finish is by first optimizing the **feed rate**, then the **spindle speed**, and finally fine-tuning the **TMPTO additive concentration** [1].

- **Embrace Data-Driven Methods:** Using structured experimental designs like the **Taguchi method** and powerful analytical tools like **ANOVA and machine learning** is key to efficiently finding robust solutions [1].
- **Monitor Lubricant Stability:** Be aware that TMPTO can degrade when exposed to certain conditions, like hot iron surfaces. This degradation can change its viscosity and performance, so it's an important factor to control in long-term or high-temperature experiments [2].

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## References

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To cite this document: Smolecule. [optimizing TMPTO additive concentration for surface roughness]. Smolecule, [2026]. [Online PDF]. Available at:

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**Address:** Ontario, CA 91761, United States

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